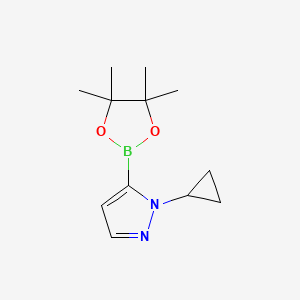
2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide
Übersicht
Beschreibung
“2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide” is a chemical compound with the molecular formula C8H8F3N3O . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide” consists of a pyridine ring attached to a trifluoromethyl group and an acetohydrazide group . The molecular weight of this compound is 219.16 .Physical And Chemical Properties Analysis
“2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide” is slightly soluble in water . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
Compounds derived from 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide have been explored for their potential in creating novel pyridine and fused pyridine derivatives. These compounds have been synthesized and analyzed for antimicrobial and antioxidant activities, demonstrating moderate to good efficacy. Moreover, molecular docking studies towards GlcN-6-P synthase, a target protein, revealed moderate to good binding energies, suggesting the potential for biological applications (Flefel et al., 2018).
Supramolecular Architectures and Quantum Chemical Insights
Another study focused on novel pyridine-based hydrazone derivatives, showcasing the importance of intra- and intermolecular hydrogen bonds in stabilizing supramolecular architectures. The research also provided quantum chemical insights into nonlinear optical properties, natural bond orbitals, and charge transfer processes, indicating significant potential in materials science (Khalid et al., 2021).
Palladium-catalyzed Synthesis of Triazolopyridines
An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines via palladium-catalyzed addition of hydrazides to 2-chloropyridine has been developed. This process opens up new pathways for the synthesis of compounds with a variety of substituents, which could have implications in drug development and organic chemistry (Reichelt et al., 2010).
Anticancer Activity
Research into novel pyridine derivatives bearing different heterocyclic rings has shown promising in vitro anticancer activity against liver, colon, and breast cancer cell lines. This suggests that structural modifications to 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide derivatives can lead to potent antitumor agents, emphasizing the compound's potential in medicinal chemistry (Hafez & El-Gazzar, 2020).
Coordination Chemistry and Luminescent Properties
Derivatives of 2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide have been used as ligands in coordination chemistry, leading to complexes with potential applications in luminescent materials for biological sensing and spin-state transitions. This highlights the compound's versatility in creating materials with unique photophysical properties (Halcrow, 2005).
Safety And Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having potential for skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Trifluoromethylpyridine and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and development of compounds like “2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide” are likely to continue to be an important area of research in the future.
Eigenschaften
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-3-yl]acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)6-2-1-5(4-13-6)3-7(15)14-12/h1-2,4H,3,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFHKFJSWHANIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC(=O)NN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-(Trifluoromethyl)pyridin-3-yl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















